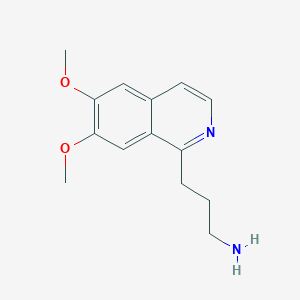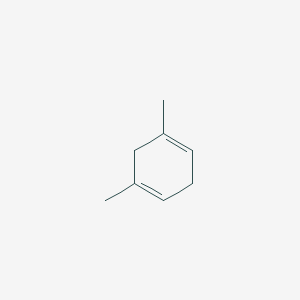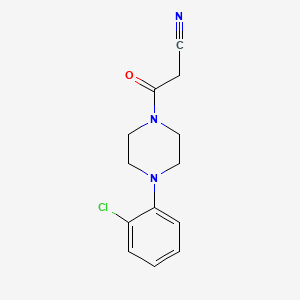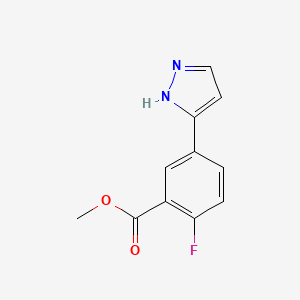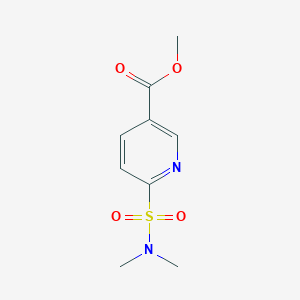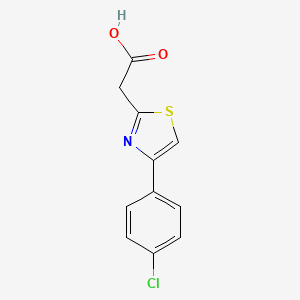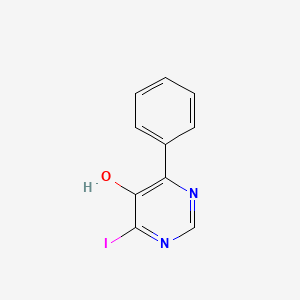
4-Iodo-6-phenylpyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-6-phenylpyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C10H7IN2O. It is characterized by the presence of an iodine atom at the 4th position, a phenyl group at the 6th position, and a hydroxyl group at the 5th position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-phenylpyrimidin-5-ol typically involves the iodination of 6-phenylpyrimidin-5-ol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-6-phenylpyrimidin-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-phenylpyrimidin-5-ol, while oxidation with potassium permanganate would produce 4-iodo-6-phenylpyrimidin-5-one .
Aplicaciones Científicas De Investigación
4-Iodo-6-phenylpyrimidin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Mecanismo De Acción
The mechanism of action of 4-Iodo-6-phenylpyrimidin-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the iodine atom and the phenyl group can influence the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-6-phenylpyrimidine: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
6-Phenylpyrimidin-5-ol: Lacks the iodine atom, which can influence its electronic properties and reactivity.
4-Iodo-5-methyl-6-phenylpyrimidine: Contains a methyl group instead of a hydroxyl group, altering its chemical behavior
Uniqueness
4-Iodo-6-phenylpyrimidin-5-ol is unique due to the combination of the iodine atom, phenyl group, and hydroxyl group on the pyrimidine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
88467-00-9 |
|---|---|
Fórmula molecular |
C10H7IN2O |
Peso molecular |
298.08 g/mol |
Nombre IUPAC |
4-iodo-6-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C10H7IN2O/c11-10-9(14)8(12-6-13-10)7-4-2-1-3-5-7/h1-6,14H |
Clave InChI |
PCBPXDZQQMSXMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC=N2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



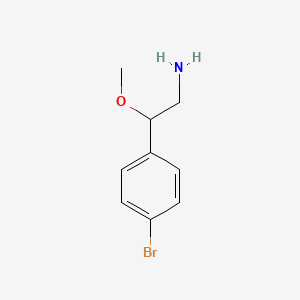
![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
